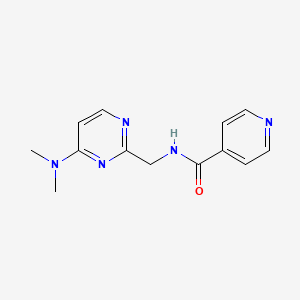

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-18(2)12-5-8-15-11(17-12)9-16-13(19)10-3-6-14-7-4-10/h3-8H,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEWXTFNLRRPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isonicotinamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with isonicotinic acid under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isonicotinamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Differences

Key Observations

- Structural Simplicity vs.

- Stereochemical Considerations: Unlike 7p/7q/7t, which exhibit NMR spectral anomalies due to stereoisomerism , the target compound’s simpler structure likely avoids such complications.

- Solubility and Bioavailability: The peptide conjugates (7p/7q/7t) may exhibit enhanced water solubility due to polar amide bonds, whereas the target compound’s solubility profile hinges on its dimethylamino and pyridine groups.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a unique structural combination of a pyrimidine ring substituted with a dimethylamino group and an isonicotinamide moiety. The synthesis of this compound can be achieved through various organic chemistry techniques, notably the retro-Claisen reaction involving 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione and 4-dimethylaminopyridine.

Antiproliferative Activity

Research indicates that this compound exhibits promising antiproliferative effects against various cancer cell lines. Notably, it has shown significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with an IC50 value of approximately 0.126 μM . This compound's selectivity is highlighted by its lesser effect on non-cancerous MCF10A cells, providing a nearly 20-fold therapeutic window for targeting cancer cells over normal cells.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Interaction studies have revealed that it binds specifically to Enoyl-CoA hydratase, suggesting a role in modulating fatty acid metabolism. Such interactions may influence various biochemical pathways relevant to cancer progression.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. It may act as an inhibitor or activator of certain enzymes, affecting key metabolic processes. For instance, its inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, has implications for tumor invasion and metastasis .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Contains fluoropyridine | Potential enzyme targeting | Fluorine substitution enhances lipophilicity |

| N-(4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide | Combines isonicotinamide moiety | Similar enzyme inhibition | Unique combination enhances bioactivity |

| 6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Pyrimidine with ether linkage | Targets different enzymes | Ether linkage modifies solubility |

This table illustrates how this compound stands out due to its specific targeting capabilities and potential applications in both medicinal chemistry and agricultural sciences.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 TNBC cells, treatment with the compound inhibited lung metastasis more effectively than known compounds such as TAE226 .

- Selectivity Index : The compound exhibited a favorable selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating lower toxicity against normal cells while maintaining efficacy against cancer cells .

- Pharmacodynamics : The pharmacodynamic effects observed in animal models suggest that this compound could serve as a competitive ATP inhibitor, demonstrating potential for therapeutic use in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.